molecular formula C13H17ClO2 B8137875 Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

Cat. No.: B8137875
M. Wt: 240.72 g/mol
InChI Key: VZPVSMUUBFOTAV-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate typically involves the esterification of 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloroethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate involves its interaction with various molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity is particularly useful in medicinal chemistry for the design of drugs that target specific proteins or enzymes.

Comparison with Similar Compounds

    Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate: Similar structure but with a bromo group instead of a chloro group.

    Methyl 2-(4-(2-iodoethyl)phenyl)-2-methylpropanoate: Similar structure but with an iodo group instead of a chloro group.

    Methyl 2-(4-(2-fluoroethyl)phenyl)-2-methylpropanoate: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and properties that are distinct from its bromo, iodo, and fluoro analogs. This makes it particularly useful in applications where selective reactivity is required.

Properties

IUPAC Name

methyl 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-13(2,12(15)16-3)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPVSMUUBFOTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a reaction vessel, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester (1 g) prepared in the Examples 1-3, thionyl chloride (2.7 g) and dichloromethane (15 mL) were introduced, and the mixture was reacted at room temperature for 2 hours. Toluene (30 mL) was added, the mixture was condensed under reduced pressure, and the solvent was removed. Dichloromethane (50 mL) and sodium hydrogen carbonate solution (30 mL) were added thereto, and the mixture was stirred to separate layers. The separated organic layer was dehydrated with Na2SO4, and then condensed by filtration to obtain 2-[4-(2-chloro-ethyl)-phenyl]-2-methyl-propionic acid methylester (1.0 g, yield 92%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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